3-(1-Aminoethyl)-N-tert-butylbenzenesulfonamide
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Overview
Description
3-(1-Aminoethyl)-N-tert-butylbenzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, with an aminoethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminoethyl)-N-tert-butylbenzenesulfonamide typically involves the reaction of N-tert-butylbenzenesulfonamide with an appropriate aminoethylating agent. One common method is the use of 1-aminoethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminoethyl)-N-tert-butylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
3-(1-Aminoethyl)-N-tert-butylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-(1-Aminoethyl)-N-tert-butylbenzenesulfonamide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can also interact with biological molecules, affecting their function and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-1,2,4-triazol-1-yl)-3-(1-aminoethyl-1) adamantane
- 1-(1-aminoethyl) adamantane
- 1-amino-3,5-dimethyladamantane
Uniqueness
3-(1-Aminoethyl)-N-tert-butylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced stability, solubility, or specificity in its interactions with biological targets .
Properties
CAS No. |
918810-68-1 |
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Molecular Formula |
C12H20N2O2S |
Molecular Weight |
256.37 g/mol |
IUPAC Name |
3-(1-aminoethyl)-N-tert-butylbenzenesulfonamide |
InChI |
InChI=1S/C12H20N2O2S/c1-9(13)10-6-5-7-11(8-10)17(15,16)14-12(2,3)4/h5-9,14H,13H2,1-4H3 |
InChI Key |
UPHJFVQWZMILAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)S(=O)(=O)NC(C)(C)C)N |
Origin of Product |
United States |
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